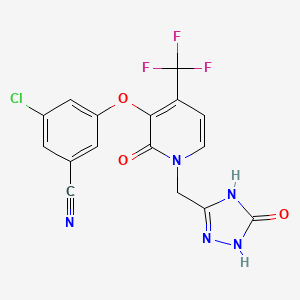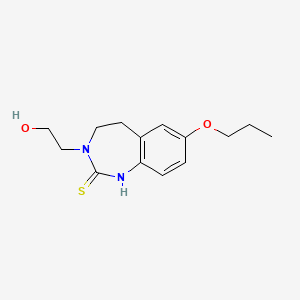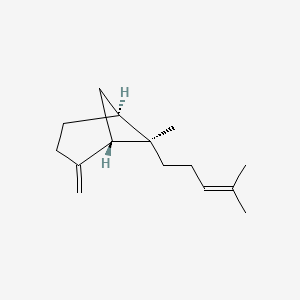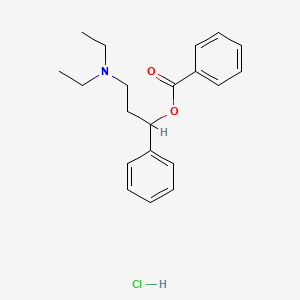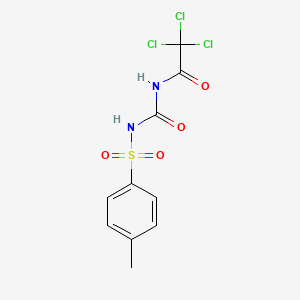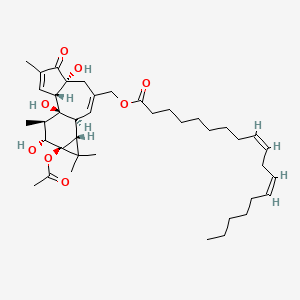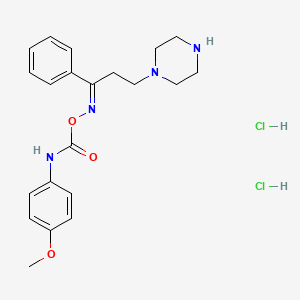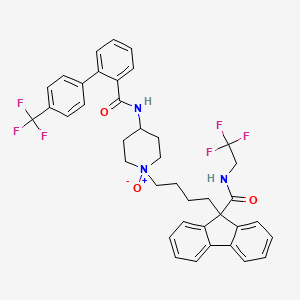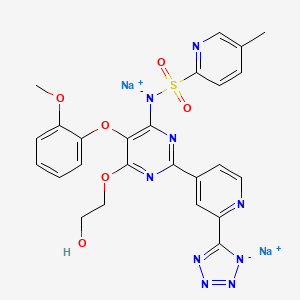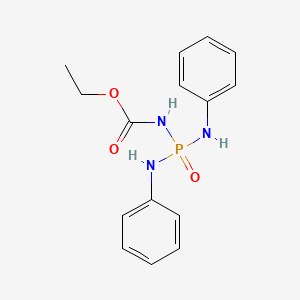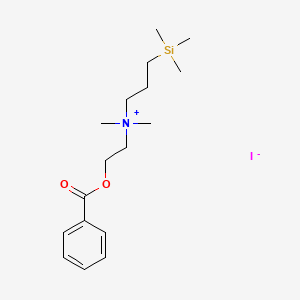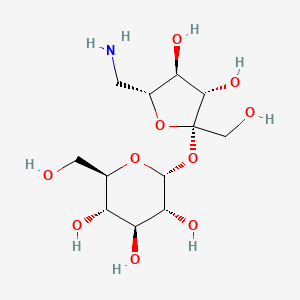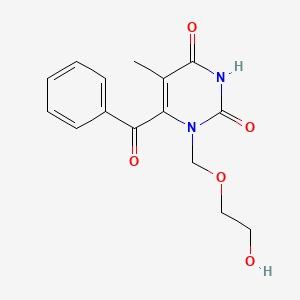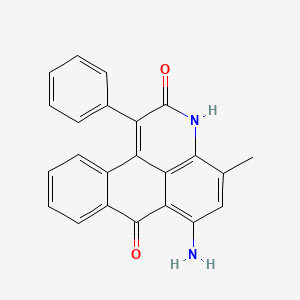
6-Amino-4-methyl-1-phenylanthrapyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-methyl-1-phenylanthrapyridone is a synthetic organic compound belonging to the anthrapyridone family It is characterized by its complex molecular structure, which includes an amino group, a methyl group, and a phenyl group attached to an anthrapyridone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-1-phenylanthrapyridone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-phenylanthraquinone.
Cyclization: The intermediate product undergoes cyclization to form the anthrapyridone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of catalysts and automated systems ensures efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-methyl-1-phenylanthrapyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthrapyridone derivatives.
Aplicaciones Científicas De Investigación
6-Amino-4-methyl-1-phenylanthrapyridone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-methyl-1-phenylanthrapyridone involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-methyl-1-phenylanthrapyridone
- 4-Methyl-1-phenylanthrapyridone
- 6-Amino-1-phenylanthrapyridone
Uniqueness
6-Amino-4-methyl-1-phenylanthrapyridone is unique due to the presence of both an amino group and a methyl group on the anthrapyridone core. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
86227-79-4 |
|---|---|
Fórmula molecular |
C23H16N2O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
10-amino-12-methyl-16-phenyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
InChI |
InChI=1S/C23H16N2O2/c1-12-11-16(24)19-20-18(14-9-5-6-10-15(14)22(19)26)17(23(27)25-21(12)20)13-7-3-2-4-8-13/h2-11H,24H2,1H3,(H,25,27) |
Clave InChI |
YHXOFHIVDASXHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C1NC(=O)C(=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


